molecular formula C24H28N4O4S B14103902 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14103902
M. Wt: 468.6 g/mol
InChI Key: GZPAKLMBFXKQDT-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving ethylamine and a suitable precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogenated derivatives or other functionalized aromatic compounds.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-ethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H28N4O4S/c1-3-18-6-4-5-13-28(18)33(31,32)19-10-8-17(9-11-19)25-24(30)22-15-21(26-27-22)20-12-7-16(2)14-23(20)29/h7-12,14-15,18,29H,3-6,13H2,1-2H3,(H,25,30)(H,26,27)

InChI Key

GZPAKLMBFXKQDT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=C(C=C4)C)O

Origin of Product

United States

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